

Application Notes and Protocols for MMP-7 Enzymatic Activity Assay

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Compound of Interest		
Compound Name:	Mmp-7-IN-1	
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Introduction

Matrix metalloproteinase-7 (MMP-7), also known as matrilysin, is a key enzyme involved in the breakdown of extracellular matrix proteins.[1][2] As the smallest member of the MMP family, it exhibits a broad substrate specificity, cleaving proteins such as casein, collagen, fibronectin, and elastin.[1][2][3] MMP-7 is implicated in various physiological processes, including tissue remodeling, wound healing, and embryonic development.[2] Dysregulation of MMP-7 activity is associated with numerous pathological conditions, including cancer metastasis, inflammation, arthritis, and fibrosis, making it a significant therapeutic target for drug development.[2][4]

These application notes provide a detailed protocol for determining MMP-7 enzymatic activity using a fluorogenic substrate-based assay. This method is suitable for screening potential MMP-7 inhibitors and characterizing enzyme kinetics.

Data Presentation

Table 1: Reagents for MMP-7 Enzymatic Activity Assay



Reagent	Stock Concentration	Final Concentration	Purpose
Recombinant Human MMP-7	Lot-specific (e.g., 1 μg/μL)	5-20 nM	Enzyme source
Fluorogenic Substrate (e.g., Mca-Pro-Leu- Gly-Leu-Dpa-Ala-Arg- NH ₂)	1-10 mM in DMSO	5-20 μΜ	Reporter of enzyme activity
Assay Buffer	5X or 10X	1X (e.g., 50 mM Tris- HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl ₂ , 0.05% Brij-35)	Maintains optimal pH and ionic strength for enzyme activity
APMA (4- Aminophenylmercuric Acetate)	1 M in DMSO	1 mM	Optional: For activation of pro- MMP-7
Inhibitor (Test Compound)	Variable	Variable	To assess inhibition of MMP-7 activity
DMSO (Dimethyl Sulfoxide)	N/A	< 1%	Solvent for substrate and inhibitors

Table 2: Example Data for MMP-7 Inhibition Assay



Inhibitor Concentration (nM)	Fluorescence (RFU)	% Inhibition
0 (No Inhibitor Control)	1500	0
1	1350	10
10	900	40
50	450	70
100	225	85
500	75	95
IC50 Value (nM)	Calculated	~25

Note: The IC₅₀ value is the concentration of an inhibitor where the response (or binding) is reduced by half.

Experimental Protocols

This protocol describes a generic method for measuring MMP-7 activity in a 96-well plate format using a fluorogenic substrate.

1. Reagent Preparation

- Assay Buffer (1X): Prepare the assay buffer by diluting a concentrated stock (e.g., 10X) with sterile, deionized water. A typical buffer consists of 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl₂, and 0.05% (v/v) Brij-35. Keep on ice.
- MMP-7 Enzyme Solution: Thaw the recombinant MMP-7 on ice. Dilute the enzyme to the
 desired final concentration (e.g., 10 nM) in cold 1X Assay Buffer. Keep the diluted enzyme on
 ice and use it within a few hours.
- Fluorogenic Substrate Solution: Thaw the fluorogenic substrate at room temperature. Dilute the stock solution to the desired final concentration (e.g., 10 μM) in 1X Assay Buffer. Protect from light.



Inhibitor/Test Compound Solutions: Prepare a series of dilutions of the test compound in 1X
 Assay Buffer. Ensure the final DMSO concentration in the assay does not exceed 1%.

2. Assay Procedure

- Plate Setup: Add 40 μL of 1X Assay Buffer to all wells of a black 96-well microplate.
- Add Inhibitors: Add 10 μL of the diluted inhibitor solutions to the appropriate wells. For the no-inhibitor control, add 10 μL of 1X Assay Buffer containing the same concentration of DMSO as the inhibitor wells.
- Add Enzyme: Add 50 μ L of the diluted MMP-7 enzyme solution to all wells except the substrate control (blank) wells. To the blank wells, add 50 μ L of 1X Assay Buffer.
- Pre-incubation: Gently mix the plate and incubate for 30 minutes at 37°C to allow the inhibitors to interact with the enzyme.
- Initiate Reaction: Add 100 μL of the diluted fluorogenic substrate solution to all wells.
- Measure Fluorescence: Immediately begin measuring the fluorescence intensity using a microplate reader.
 - Excitation Wavelength: 328-340 nm
 - Emission Wavelength: 390-420 nm
 - Kinetic Reading: Record fluorescence every 1-5 minutes for 30-60 minutes at 37°C.
 - Endpoint Reading: Alternatively, incubate the plate for a fixed time (e.g., 60 minutes) at 37°C, protected from light, and then read the final fluorescence.

3. Data Analysis

- Background Subtraction: Subtract the average fluorescence reading of the substrate control (blank) wells from all other readings.
- Calculate Reaction Velocity: For kinetic assays, determine the reaction rate (V) by calculating the slope of the linear portion of the fluorescence versus time curve (RFU/min).



- Calculate Percent Inhibition:
 - % Inhibition = [(V_control V_inhibitor) / V_control] * 100
 - Where V_control is the reaction rate in the absence of inhibitor and V_inhibitor is the rate in the presence of the inhibitor.
- Determine IC₅₀: Plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

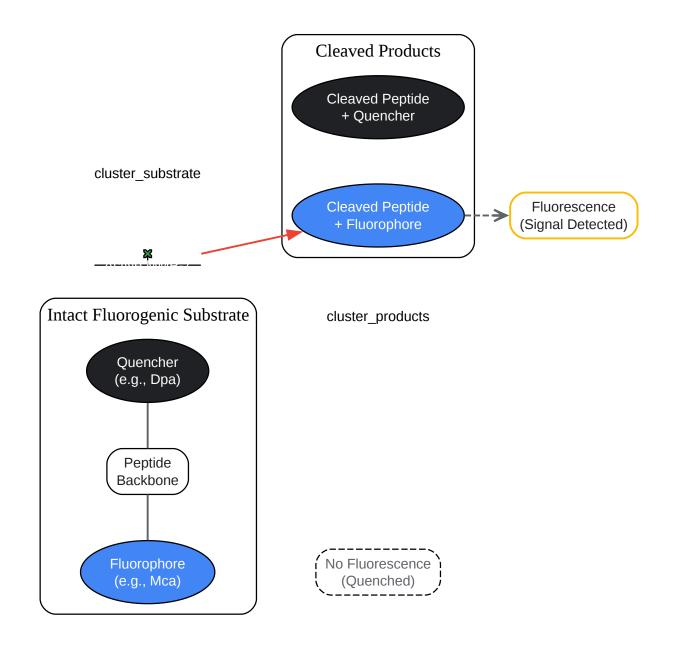
Visualizations



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Caption: Experimental workflow for the MMP-7 enzymatic activity assay.





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Caption: Principle of the FRET-based MMP-7 enzymatic reaction.

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